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Compound of Interest

Compound Name:
Diacylglycerol acyltransferase

inhibitor-1

Cat. No.: B11938759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput

screening (HTS) of inhibitors targeting Diacylglycerol O-acyltransferase 1 (DGAT1), a key

enzyme in triglyceride synthesis.

Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the

primary pathway of triglyceride (TG) biosynthesis, making it a significant therapeutic target for

metabolic diseases such as obesity and type 2 diabetes. High-throughput screening (HTS) is a

critical methodology for identifying novel small molecule inhibitors of DGAT1 from large

compound libraries. This document outlines several validated HTS assay formats, including

detailed protocols, data presentation guidelines, and visualizations of the relevant biological

pathways and experimental workflows.

Signaling Pathway
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It utilizes

diacylglycerol (DAG) and a fatty acyl-CoA as substrates to produce triacylglycerol (TG). The

inhibition of DGAT1 is intended to reduce the synthesis of triglycerides.
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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental Workflows
A typical HTS campaign for DGAT1 inhibitors involves several stages, from primary screening

to hit validation.
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Caption: A generalized workflow for a DGAT1 inhibitor HTS campaign.

Data Presentation
Quantitative data from HTS campaigns should be summarized for clear comparison.

Table 1: Performance of Common HTS Assays for DGAT1
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Assay Type Principle Throughput Z'-Factor
Typical Hit
Rate

Fluorescence-

Based (CPM)

Measures

Coenzyme A

release

High > 0.7[1] 0.1 - 2%[1][2]

LC/MS-Based
Direct detection

of product
Medium-High > 0.7[1] ~0.3%[3]

Radiolabeled

([¹⁴C] or [³H])

Measures

incorporation of

radiolabeled

substrate

Medium > 0.5 Variable

Table 2: IC50 Values of Known DGAT1 Inhibitors

Inhibitor
Human DGAT1
IC50 (nM)

Murine DGAT1
IC50 (nM)

Assay Type Reference

T863 49 16-23
Fluorescence

(CPM)
[4]

A-922500 9 22 Radiolabeled [3]

PF-04620110 ~38 ~64 Radiolabeled [5]

AZD7687 Not reported Not reported Not reported [6]

Experimental Protocols
Protocol 1: Fluorescence-Based DGAT1 HTS Assay
(CPM Assay)
This assay measures the production of Coenzyme A (CoA-SH), which reacts with 7-

diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM) to generate a fluorescent

product.[2]

Materials:
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Human DGAT1-expressing microsomes

1,2-Dioleoyl-sn-glycerol (DOG)

Oleoyl-CoA

CPM (7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin)

HEPES buffer (pH 7.5)

Triton X-100

DMSO

SDS

384-well black plates

Procedure:

Prepare the assay buffer: 50 mM HEPES (pH 7.5) with 1% Triton X-100.

Add 2.5 µL of test compound dissolved in DMSO (or DMSO alone for controls) to the wells of

a 384-well plate.

Prepare the substrate mix in assay buffer containing 312.5 µM oleoyl-CoA and 625 µM 1,2-

DOG.

Add 10 µL of the substrate mix to each well.

Initiate the reaction by adding 12.5 µL of DGAT1-expressing microsomes (0.25 µg total

protein) in assay buffer to each well.

Incubate the plate at room temperature for 30 minutes.

Stop the reaction by adding 5 µL of 0.1% SDS.

Incubate for an additional 30 minutes at room temperature.
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Add 2.5 µL of 1 mM CPM and incubate for 30 minutes at room temperature, protected from

light.

Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of

460 nm.

Protocol 2: LC/MS-Based DGAT1 HTS Assay
This label-free method directly measures the formation of the triglyceride product.[1]

Materials:

Human DGAT1-expressing microsomes

1,2-Dioleoyl-sn-glycerol (DOG)

Oleoyl-CoA

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Quenching solution (e.g., acetonitrile with an internal standard)

384-well plates

Procedure:

Pre-dot 2 µL of compound (or DMSO for controls) into each well of a 384-deep well plate.

Add 25 µL of the DGAT1 enzyme solution (e.g., 25 µg/mL) to each well.

Incubate for 10 minutes at room temperature.

Add 25 µL of the substrate mixture (e.g., 100 µM diolein and 100 µM oleoyl-CoA) to initiate

the reaction.[1]

Incubate for 30 minutes at 37°C.

Stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile containing

an internal standard).
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Centrifuge the plates to pellet precipitated protein.

Transfer the supernatant to a new plate for analysis.

Analyze the samples using a multi-parallel liquid chromatography system coupled with

tandem mass spectrometry (LC/MS/MS) to detect and quantify the triglyceride product.

Protocol 3: Radiolabeled DGAT1 Activity Assay
This traditional method measures the incorporation of a radiolabeled acyl-CoA into a

diacylglycerol substrate to form a radiolabeled triglyceride.

Materials:

DGAT1-expressing microsomes

1,2-Dioleoyl-sn-glycerol (DOG)

[¹⁴C]oleoyl-CoA

Assay Buffer (100 mM Tris-HCl, pH 7.4, 25 mM MgCl₂)

Quenching solution (e.g., chloroform:methanol, 2:1 v/v)

Phosphoric acid (2%)

TLC plates

Scintillation fluid

Procedure:

To a reaction tube, add the assay buffer, 200 µM 1,2-dioleoylglycerol, and the test inhibitor at

various concentrations.

Initiate the reaction by adding 50 µM [¹⁴C]-oleoyl-CoA (containing ~0.2 µCi) and the DGAT1-

expressing microsomes (~5-10 µg protein).

Incubate at 37°C with gentle agitation for 30 minutes.
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Quench the reaction by adding chloroform:methanol (2:1 v/v), followed by 2% phosphoric

acid for phase separation.

Vortex and centrifuge to separate the phases.

Spot the lower organic phase onto a TLC plate.

Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1

v/v/v).

Visualize the triglyceride bands using a phosphorimager and quantify the radioactivity by

scintillation counting.

Protocol 4: Preparation of Microsomes for DGAT1 Assay
Microsomes containing DGAT1 can be prepared from tissues or cultured cells overexpressing

the enzyme.

Materials:

Tissue (e.g., mouse liver) or cells expressing DGAT1

Homogenization Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease

inhibitors)

Dounce homogenizer or sonicator

Ultracentrifuge

Procedure:

Mince the tissue or collect the cell pellet and wash with ice-cold PBS.

Resuspend in ice-cold homogenization buffer.

Homogenize the tissue using a Dounce homogenizer or lyse the cells by sonication on ice.

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and

mitochondria.
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Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C.

Discard the supernatant. The resulting pellet is the microsomal fraction.

Resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer) to a

desired protein concentration.

Store the microsomes at -80°C in small aliquots.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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